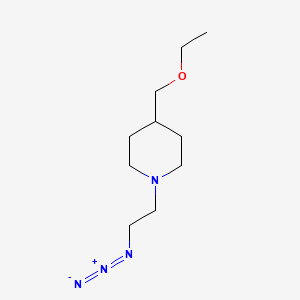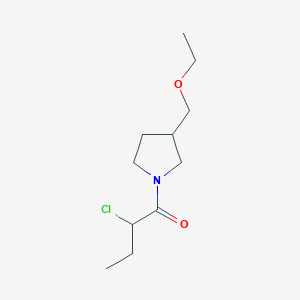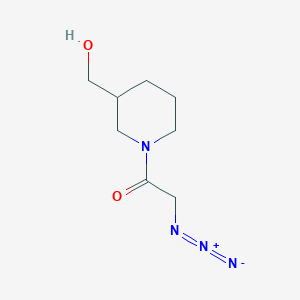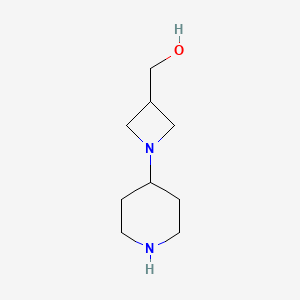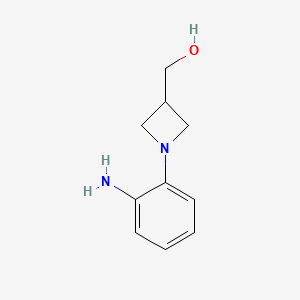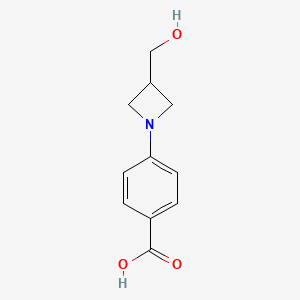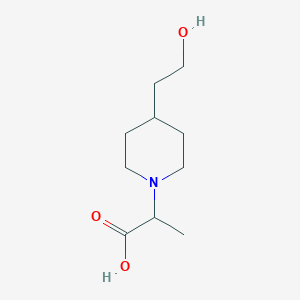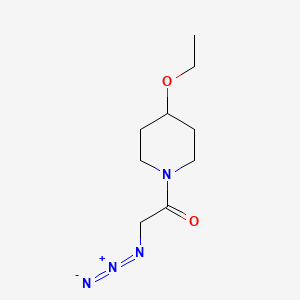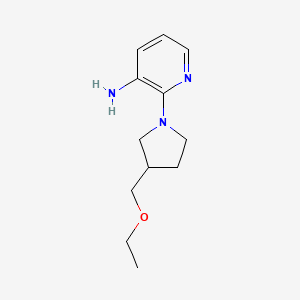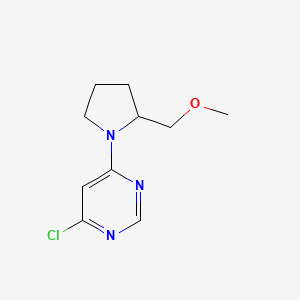
4-Cloro-6-(2-(metoximetil)pirrolidin-1-il)pirimidina
Descripción general
Descripción
“4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C10H14ClN3O and a molecular weight of 227.69 g/mol.
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Este compuesto, que presenta un anillo de pirrolidina, se utiliza en el descubrimiento de fármacos debido a su potencial para crear diversas moléculas biológicamente activas. El anillo de pirrolidina es un anillo de cinco miembros saturado no plano que contiene nitrógeno, lo que permite una exploración eficiente del espacio farmacoforico y contribuye a la estereoquímica de la molécula . Esta característica estructural es significativa en el diseño de nuevos compuestos con perfiles biológicos variados, particularmente en el desarrollo de nuevos agentes terapéuticos.
Agentes neuroprotectores
En el ámbito de las enfermedades neurodegenerativas, los derivados de este compuesto se han investigado por sus propiedades neuroprotectoras y antineuroinflamatorias. Estas propiedades son cruciales en el tratamiento de afecciones como la enfermedad de Alzheimer y Parkinson. La capacidad del anillo de pirrolidina para modular la actividad biológica lo convierte en un andamiaje valioso para sintetizar compuestos que pueden proteger las células neuronales del daño o la degeneración .
Investigación anticancerígena
La porción de pirimidina de este compuesto se explora por su potencial anticancerígeno. Los derivados de pirimidina son conocidos por exhibir una amplia gama de actividades biológicas, incluidos los efectos antitumorales. La investigación sobre la relación estructura-actividad (SAR) de estos compuestos puede conducir al descubrimiento de nuevos fármacos anticancerígenos con mayor eficacia y selectividad .
Aplicaciones antimicrobianas
El anillo de pirimidina del compuesto se ha asociado con actividad antimicrobiana. Los estudios han demostrado que los sustituyentes en el anillo de pirimidina pueden afectar significativamente las propiedades antibacterianas, lo que lo convierte en un candidato prometedor para desarrollar nuevos antibióticos para combatir cepas resistentes de bacterias .
Agroquímicos
En la agricultura, los derivados de pirimidina se utilizan como fungicidas, insecticidas, acaricidas y herbicidas. La diversidad estructural que brindan los anillos de pirrolidina y pirimidina permite la síntesis de compuestos que pueden proteger los cultivos de diversas plagas y enfermedades .
Síntesis orgánica
Este compuesto sirve como un intermedio importante en la síntesis orgánica. Sus sitios reactivos permiten diversas sustituciones, lo que lo convierte en un bloque de construcción versátil para construir moléculas más complejas. El anillo de pirrolidina, en particular, es una característica común en muchos productos naturales y fármacos sintéticos, lo que subraya su importancia en la química orgánica sintética .
Industria tintórea
Si bien es menos común, los derivados de pirimidina tienen aplicaciones potenciales en la industria tintórea. Sus propiedades estructurales se pueden aprovechar para desarrollar nuevos tintes con características específicas para diversas aplicaciones industriales .
Farmacocinética y estudios ADME/Tox
La introducción de fragmentos heteroatómicos como los que se encuentran en 4-Cloro-6-(2-(metoximetil)pirrolidin-1-il)pirimidina puede modificar los parámetros fisicoquímicos, lo cual es beneficioso para optimizar los perfiles ADME/Tox (absorción, distribución, metabolismo, excreción y toxicidad) de los candidatos a fármacos. Esta optimización es crucial para garantizar la seguridad y la eficacia de los nuevos productos farmacéuticos .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Direcciones Futuras
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, present in “4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine”, is one such scaffold. Future research could explore the design of new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring is known for its ability to explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This structural feature allows 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .
Cellular Effects
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in cell cycle progression and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The pyrrolidine ring’s stereogenicity plays a vital role in determining the binding mode to enantioselective proteins, which can result in different biological outcomes . Understanding these interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can vary depending on the duration of exposure and the specific conditions of the experimental setup . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in preclinical studies . Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safe use in therapeutic applications.
Metabolic Pathways
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall activity and function . Understanding the metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and its potential impact on cellular processes.
Propiedades
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-6-8-3-2-4-14(8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGKCZDEONWFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




